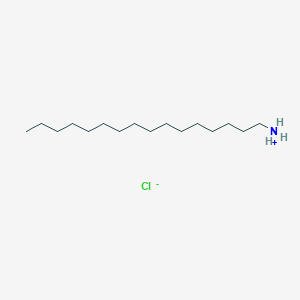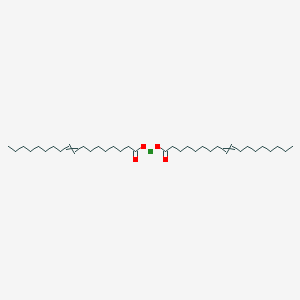
Acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di-, commonly known as EDTA, is a chelating agent that is widely used in scientific research. It is a synthetic compound that has the ability to bind to metal ions, making it an important tool in a variety of applications. EDTA is used in a wide range of fields, including biochemistry, molecular biology, and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
EDTA is used in a wide range of scientific research applications. It is commonly used as a chelating agent to remove metal ions from solutions, such as in the purification of proteins and enzymes. EDTA is also used in the analysis of metals in environmental samples, such as water and soil. In addition, EDTA is used in the formulation of pharmaceuticals and cosmetics.
Wirkmechanismus
EDTA works by forming a complex with metal ions, such as calcium, magnesium, and iron. The complex is stable and soluble in water, allowing it to be easily removed from solutions. EDTA is able to remove metal ions from solutions by chelation, which involves the formation of a coordination complex between the metal ion and the EDTA molecule.
Biochemische Und Physiologische Effekte
EDTA has a number of biochemical and physiological effects. It has been shown to inhibit the activity of metal-dependent enzymes, such as metalloproteases. EDTA also has an effect on the coagulation system, inhibiting the activity of clotting factors. In addition, EDTA has been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
EDTA has several advantages for lab experiments. It is a versatile chelating agent that can be used to remove a wide range of metal ions from solutions. EDTA is also relatively inexpensive and easy to use. However, there are some limitations to the use of EDTA in lab experiments. It can interfere with some assays that rely on metal ions, such as calcium-dependent assays. In addition, EDTA can have a negative impact on the stability of some proteins and enzymes.
Zukünftige Richtungen
There are several future directions for the use of EDTA in scientific research. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of interest is the use of EDTA in the treatment of metal poisoning. EDTA has been shown to be effective in removing heavy metals from the body, and there is interest in developing new therapies based on this mechanism. Finally, there is interest in using EDTA in the development of new pharmaceuticals and cosmetics. EDTA has a wide range of applications, and its versatility makes it an important tool in scientific research.
Synthesemethoden
EDTA is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction produces a compound called ethylenediaminetetraacetic acid (EDTA), which is then further modified to produce EDTA disodium salt.
Eigenschaften
CAS-Nummer |
1116-57-0 |
|---|---|
Produktname |
Acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di- |
Molekularformel |
C8H13NO6S |
Molekulargewicht |
251.26 g/mol |
IUPAC-Name |
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C8H13NO6S/c10-6(11)3-9(4-7(12)13)1-2-16-5-8(14)15/h1-5H2,(H,10,11)(H,12,13)(H,14,15) |
InChI-Schlüssel |
FNNVUCHWZUCAKE-UHFFFAOYSA-N |
SMILES |
C(CSCC(=O)O)N(CC(=O)O)CC(=O)O |
Kanonische SMILES |
C(CSCC(=O)O)[NH+](CC(=O)O)CC(=O)[O-] |
Andere CAS-Nummern |
1116-57-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















